molecular formula C21H26N6O B4510928 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide

Cat. No. B4510928
M. Wt: 378.5 g/mol
InChI Key: OGSUKYHAWZSEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo-pyridazine derivatives, including compounds similar to the one , involves a two-step process starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine via a one-pot method, followed by conjugation with corresponding secondary amines. This method has been explored for developing anti-diabetic medications through DPP-4 inhibition and insulinotropic activities, highlighting the synthetic pathway's versatility and the compounds' potential in medicinal chemistry (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of such compounds often features intricate interactions, including hydrogen bonding and π-π interactions, contributing to their biological activity. The precise structure is determined using spectroscopic techniques and X-ray crystallography, providing insights into the compound's interaction with biological targets and its pharmacological potential. Structural characterization studies are critical for understanding the activity profile of these molecules (Sallam et al., 2021).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including oxidative cyclization and intramolecular annulation, to form fused heterocyclic structures. These reactions are facilitated by reagents like iodobenzene diacetate, highlighting the synthetic flexibility and the ability to introduce functional diversity into the core structure, which is essential for tailoring the compound's pharmacological properties (Prakash et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are determined through empirical studies and are crucial for the compound's formulation and delivery. Advanced computational and experimental methods, like density functional theory (DFT) calculations and Hirshfeld surface analysis, are employed to predict and analyze these properties, aiding in the design of more effective and bioavailable pharmaceutical agents (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal in determining the compound's efficacy and safety profile. Studies focusing on the synthesis, modification, and evaluation of triazolo-pyridazine derivatives elucidate the relationship between chemical structure and biological activity, guiding the development of new therapeutic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-23-24-19-11-12-20(25-27(16)19)26-14-6-10-18(15-26)21(28)22-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSUKYHAWZSEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide
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1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide
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1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide
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1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide
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1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide

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